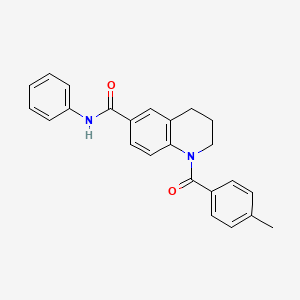

N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research. It was first synthesized in 1996 by Roger Y. Tsien and his team at the University of California, San Diego. Since then, FM1-43 has been used in a variety of applications, including imaging of synaptic vesicle recycling, endocytosis, and exocytosis.

Wirkmechanismus

N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a styryl dye that binds to membranes and fluoresces upon excitation. It has been shown to preferentially label the plasma membrane, as well as intracellular membranes such as the endoplasmic reticulum and Golgi apparatus. The exact mechanism of this compound uptake and release from membranes is still under investigation, but it is thought to involve lipid interactions and changes in membrane curvature.

Biochemical and Physiological Effects

This compound has been shown to have minimal effects on cellular function and viability at concentrations typically used for imaging experiments. However, high concentrations of this compound can affect membrane properties and induce membrane permeabilization. It is important to use appropriate controls and concentrations when working with this compound to avoid any potential artifacts or toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments, including its ability to label live cells and tissues, its high signal-to-noise ratio, and its compatibility with a variety of imaging techniques. However, this compound also has some limitations, including its tendency to photobleach and its potential for non-specific labeling. Careful experimental design and optimization are necessary to minimize these limitations and obtain accurate and reliable results.

Zukünftige Richtungen

There are several future directions for the use of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research. One area of interest is the development of new derivatives and analogs of this compound with improved properties and specificity. Another area of interest is the application of this compound in studies of membrane trafficking in disease states, such as cancer and neurodegenerative disorders. Finally, the use of this compound in combination with other imaging techniques, such as super-resolution microscopy, may provide new insights into the dynamics of membrane trafficking and cellular function.

Synthesemethoden

The synthesis of N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl acetoacetate to form a tetrahydroquinoline intermediate. This intermediate is then reacted with p-toluenesulfonyl chloride to form a sulfonyl derivative, which is subsequently reacted with 4-methylbenzoyl chloride to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been widely used in scientific research for its ability to label and track membrane trafficking events. It has been used to study synaptic vesicle recycling in neurons, endocytosis and exocytosis in various cell types, and membrane trafficking in live cells. This compound has also been used in studies of the cytoskeleton, as it can label actin filaments and microtubules.

Eigenschaften

IUPAC Name |

1-(4-methylbenzoyl)-N-phenyl-3,4-dihydro-2H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17-9-11-18(12-10-17)24(28)26-15-5-6-19-16-20(13-14-22(19)26)23(27)25-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQHMIJOHMMPLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)

![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)

![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)

![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)